molecular formula C14H14O B1619711 Phenyl 3,5-xylyl ether CAS No. 25539-14-4

Phenyl 3,5-xylyl ether

Cat. No. B1619711
CAS RN: 25539-14-4
M. Wt: 198.26 g/mol
InChI Key: AQPZTEIAYGPWGS-UHFFFAOYSA-N
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Description

Phenyl 3,5-xylyl ether is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 g/mol. It belongs to the class of compounds known as ethers, which are organic compounds containing an oxygen atom bonded to two alkyl or aryl groups .


Synthesis Analysis

The synthesis of Phenyl 3,5-xylyl ether can be achieved through various methods. One common method is the Williamson synthesis of ethers, which involves an SN2 reaction of an alkoxide nucleophile with an alkyl halide . Another method involves the Claisen rearrangement of allyl phenyl ether, which is a [3,3]-sigmatropic rearrangement .


Molecular Structure Analysis

The molecular structure of Phenyl 3,5-xylyl ether consists of a phenyl group (C6H5-) and a xylyl group ((CH3)2C6H3-) connected by an oxygen atom .


Chemical Reactions Analysis

Phenyl 3,5-xylyl ether can undergo various chemical reactions. For instance, it can undergo the Claisen rearrangement, a [3,3]-sigmatropic rearrangement of allyl phenyl ethers . It can also participate in reactions involving the cleavage of ethers .


Physical And Chemical Properties Analysis

Ethers like Phenyl 3,5-xylyl ether have unique physical and chemical properties. They are usually prepared from alcohols or their conjugate bases . The smaller, shorter alkyl group becomes the alkoxy substituent, and the larger, longer alkyl group side becomes the alkane base name .

Safety And Hazards

Phenyl 3,5-xylyl ether should be handled with care to avoid contact with skin and eyes, and inhalation of dust, fume, gas, mist, vapors, or spray should be avoided . It should be kept in a dry, cool, and well-ventilated place, and away from heat, sparks, open flames, and hot surfaces .

Future Directions

Future research on Phenyl 3,5-xylyl ether could explore its potential in various applications. For instance, it could be used in homogeneous tunable solvents for reactions such as rhodium-catalyzed hydroformylation and palladium-catalyzed C-O coupling . The high quantum yield of microflow could potentially activate electronically deactivated molecules .

properties

IUPAC Name

1,3-dimethyl-5-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-8-12(2)10-14(9-11)15-13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPZTEIAYGPWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067105
Record name Phenyl 3,5-xylyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 3,5-xylyl ether

CAS RN

25539-14-4
Record name 1,3-Dimethyl-5-phenoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25539-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dimethyl-5-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025539144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dimethyl-5-phenoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyl 3,5-xylyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following General Procedure C (140° C., 30 hours), 3,5-dimethyl-phenol (183 mg, 1.5 mmol) is coupled with chlorobenzene (102 μL, 1.0 mmol) to give 60% 1,3-dimethyl-5-phenoxybenzene.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
102 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following General Procedure A (90° C., 30 hours), 3,5-dimethyl phenol (183 mg, 1.5 mmol) is coupled with bromo-benzene (106 μL, 1.0 mmol) to give 98% 1,3-dimethyl-5-phenoxybenzene.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
106 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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